Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate
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Overview
Description
Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate is a synthetic organic compound known for its unique structural properties. This compound falls under the category of benzamides, specifically designed for applications in various scientific fields.
Preparation Methods
The synthesis of Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate typically involves a multi-step chemical process.
Synthetic Routes and Reaction Conditions:
Initial formation of 2,2-dimethyl-2,3-dihydrobenzofuran involves cyclization reactions.
The intermediate compound is then subjected to nucleophilic substitution with a suitable benzyl halide to introduce the benzoate group.
Finally, amide bond formation is achieved by reacting the intermediate with an appropriate benzoyl chloride under controlled conditions, usually in the presence of a base like triethylamine.
Industrial Production Methods:
Industrial-scale production follows similar synthetic routes but requires optimization of reaction parameters for scalability.
Continuous flow chemistry techniques are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate undergoes several notable chemical reactions.
Types of Reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction with reagents like lithium aluminum hydride yields corresponding alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
For oxidation: Potassium permanganate in acidic or basic medium.
For reduction: Lithium aluminum hydride in dry ether.
For substitution: Various halogenated compounds under UV light or heat.
Major Products:
Oxidation yields carboxylic acids and phenols.
Reduction yields primary or secondary alcohols.
Substitution reactions yield halogenated derivatives or other substituted benzamides.
Scientific Research Applications
Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate finds applications across multiple scientific domains.
Chemistry:
Used as a starting material for synthesizing more complex molecules.
Acts as a catalyst in certain organic reactions.
Biology:
Employed in studying biological pathways due to its structural resemblance to some bioactive molecules.
Medicine:
Investigated for potential therapeutic applications, particularly in drug delivery systems and targeted therapy.
Industry:
Used in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions.
Molecular Targets:
Binds to receptors or enzymes with high affinity due to its unique benzofuran structure.
Modulates biological pathways by interacting with cellular components.
Pathways Involved:
Affects signaling pathways that regulate cellular functions.
Can inhibit or activate certain enzymes, influencing metabolic processes.
Comparison with Similar Compounds
Methyl 4-(4-bromobenzamido)benzoate
Methyl 4-(4-chlorobenzamido)benzoate
Methyl 4-(4-nitrobenzamido)benzoate
Each of these related compounds shares the core benzamide structure but differs in substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
methyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-26(2)15-20-5-4-6-22(23(20)32-26)31-16-17-7-9-18(10-8-17)24(28)27-21-13-11-19(12-14-21)25(29)30-3/h4-14H,15-16H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYUXOFVOGVGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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